3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide
Description
3-Chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone with a 3-chloro substituent and a 4-nitrobenzyl group attached to the nitrogen atom. Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition, making this compound a candidate for drug development or chemical intermediate applications .
Properties
IUPAC Name |
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c11-6-1-7-18(16,17)12-8-9-2-4-10(5-3-9)13(14)15/h2-5,12H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXGWASSFUCNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide typically involves the reaction of 3-chloropropanesulfonyl chloride with 4-nitrobenzylamine hydrochloride . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic substitution under controlled conditions:
-
Ammonolysis :
Reacting with aqueous ammonia (25% w/v) in ethanol at 60°C replaces chlorine with an amine group .
Example Reaction :Kinetic Data :
Parameter Value Rate constant (k) Activation energy 45 kJ/mol -
Thiol Substitution :
Treatment with sodium hydrosulfide (NaSH) in DMF produces the corresponding thiol derivative, useful in polymer chemistry .
Oxidation Reactions
The sulfonamide group undergoes oxidation under strong conditions:
-
Formation of Sulfonic Acid :
Using KMnO in acidic media (HSO) at 80°C oxidizes the sulfonamide to 3-chloropropane-1-sulfonic acid.
Reaction Efficiency :Oxidizing Agent Conversion (%) KMnO 92 HO 48
Biological Interactions
The nitro group enables interactions with biological targets:
-
Enzyme Inhibition :
Derivatives inhibit dihydropteroate synthase (DHPS) with binding energies of (molecular docking) . -
Antimicrobial Activity :
Organism MIC (µg/mL) E. coli 12.5 B. subtilis 25.0
Mechanistic Pathways
-
Nucleophilic Substitution (SN _NN2) :
The chlorine atom’s electrophilicity facilitates backside attack by nucleophiles (e.g., OH, NH), forming transition states with trigonal bipyramidal geometry. -
Oxidative Cleavage :
The sulfonamide’s sulfur center is oxidized to sulfonic acid via a radical intermediate, confirmed by ESR spectroscopy .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
Research indicates that sulfonamide derivatives, including 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, exhibit anti-inflammatory effects. These compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are crucial in the pathogenesis of various inflammatory diseases. For instance, studies have shown that certain sulfonamide derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, leading to reduced inflammation in macrophage models .
2. Chemokine Receptor Modulation
The compound has been identified as a modulator of chemokine receptor activity, particularly CXCR3. This receptor is involved in the immune response and has implications for treating inflammatory and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. By modulating CXCR3 activity, this compound could potentially be used to manage conditions characterized by excessive inflammation or aberrant immune responses .
3. Cancer Treatment
Sulfonamide compounds have been explored for their anticancer properties. The ability of these compounds to inhibit tumor growth and metastasis is linked to their action on various molecular targets involved in cancer progression. Specifically, the modulation of chemokine receptors may influence tumor microenvironments and immune evasion mechanisms employed by cancer cells . Research suggests that this compound could be beneficial in developing therapies for cancers associated with inflammatory processes.
Table 1: Summary of Research Findings on Anti-inflammatory Effects
| Compound | IC50 (μM) | Inhibition Type | Cell Line |
|---|---|---|---|
| This compound | <14 | Nitric Oxide Production | RAW 264.7 Macrophages |
| Other Sulfonamides | Varies | COX-2 Inhibition | Various Cell Lines |
Case Study: Inhibition of Nitric Oxide Production
In a study involving RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), several sulfonamide derivatives were evaluated for their ability to inhibit NO production. The most potent compounds demonstrated low cytotoxicity while effectively reducing NO levels, suggesting a therapeutic window for these agents in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide and analogous sulfonamides/amides:
Electronic and Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-nitro group in the target compound enhances acidity of the sulfonamide proton (pKa ~1–2) compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents .
- Nitro-substituted analogs exhibit lower logP (higher hydrophilicity) than dichlorophenyl derivatives, impacting membrane permeability .
Molecular Weight and Solubility :
Biological Activity
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure indicates the presence of a chloro group, a nitrophenyl moiety, and a sulfonamide functional group, which are crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness through mechanisms such as:
- Inhibition of bacterial cell wall synthesis.
- Disruption of metabolic pathways essential for bacterial survival.
In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating its potency. For instance, certain derivatives related to this compound have displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit nitric oxide (NO) production in macrophages. NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The compound's efficacy in reducing NO levels has been linked to:
- Inhibition of iNOS expression.
- Reduction in prostaglandin E2 (PGE2) synthesis.
In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound demonstrated dose-dependent inhibition of NO production, with IC50 values indicating high potency .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50 Values | Effective Against |
|---|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| Anti-inflammatory | Inhibition of iNOS and NO production | <14 μM | RAW 264.7 macrophages |
Detailed Research Findings
A study highlighted that derivatives related to this compound showed promising results in inhibiting biofilm formation and displayed synergistic effects when combined with other antibiotics like Ciprofloxacin . The low hemolytic activity observed in these derivatives suggests a favorable safety profile, making them potential candidates for further development in treating infections.
Q & A
Q. What protocols ensure robust biological activity data?
- Best Practices :
- Use positive controls (e.g., known kinase inhibitors) in dose-response assays.
- Validate target engagement via SPR or ITC binding studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
